molecular formula C24H30N6O5 B1346059 Hippuryl-phenylalanyl-arginine CAS No. 73167-83-6

Hippuryl-phenylalanyl-arginine

Cat. No. B1346059
CAS RN: 73167-83-6
M. Wt: 482.5 g/mol
InChI Key: GQKRRZAUNABSCW-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hippuryl-phenylalanyl-arginine is a compound that has been used in various scientific studies . It is not intended for human or veterinary use and is for research use only. It has a molecular formula of C24H30N6O5 and a molecular weight of 482.5 g/mol.


Chemical Reactions Analysis

Protein glycation occurs predominantly on lysine, arginine, and N-terminal residues of proteins . Major quantitative glycation adducts are found at mean extents of modification of 1–5 mol percent of proteins .

Scientific Research Applications

Formation in Food Processing

Hippuryl-phenylalanyl-arginine (Hip-Arg) can form new arginine derivatives during food processing. In a study by Mavric et al. (2004), heating Hip-Arg with lactose produced a previously unknown arginine derivative, Hippuryl-PIO. This compound was identified using advanced spectroscopy techniques and represents a new type of post-translational protein modification in disaccharide-containing foods like milk (Mavric et al., 2004).

Enzyme Activity Assays

Hip-Arg is employed in assays to determine enzyme activities. One application is in the assay of carboxypeptidase N activity in serum. Hendriks et al. (1985) developed a liquid-chromatographic method to determine hippuric acid, the product of Hip-Arg degradation, offering a sensitive approach for enzyme activity determination (Hendriks et al., 1985).

Protein Modification

Hip-Arg is involved in protein modification research. For example, Takahashi (1968) explored the reaction of phenylglyoxal with arginine residues in proteins, providing insights into chemical modifications of arginine, which can be essential for understanding protein structure and function (Takahashi, 1968).

Peptide Interaction Studies

Studies involving Hip-Arg also contribute to the understanding of peptide interactions. Arfaoui-Aboulhab et al. (1986) used the circular dichroism bands of peptides like hippuryl-L-phenylalanine to study the interaction of carboxypeptidase A with substrates and inhibitors. This type of research is vital for comprehending enzyme-substrate interactions at a molecular level (Arfaoui-Aboulhab et al., 1986).

Clinical Implications

In clinical research, Hip-Arg is used to study specific enzymes and their roles in various diseases. For instance, Butterworth and Duncan (1979) investigated enzyme activity in cultured skin fibroblasts from cystic fibrosis patients and controls using hippuryl-L-arginine. Such studies are crucial for understanding the biochemical aspects of diseases like cystic fibrosis (Butterworth & Duncan, 1979).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKRRZAUNABSCW-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993899
Record name N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hippuryl-phenylalanyl-arginine

CAS RN

73167-83-6
Record name Hippuryl-phenylalanyl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073167836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hippuryl-phenylalanyl-arginine
Reactant of Route 2
Hippuryl-phenylalanyl-arginine
Reactant of Route 3
Reactant of Route 3
Hippuryl-phenylalanyl-arginine
Reactant of Route 4
Hippuryl-phenylalanyl-arginine
Reactant of Route 5
Reactant of Route 5
Hippuryl-phenylalanyl-arginine
Reactant of Route 6
Hippuryl-phenylalanyl-arginine

Citations

For This Compound
7
Citations
JC Danilewicz, PL Barclay, IT Barnish, D Brown… - Biochemical and …, 1989 - Elsevier
A search for potent inhibitors of EC 3.4.24.11, an enzyme which is found most abundantly in the kidney and which degrades atrial natriuretic factor, has led to the identification of UK-69, …
Number of citations: 75 www.sciencedirect.com
EG Bevan, JMC Connell, J Doyle… - Journal of …, 1992 - journals.lww.com
… Assay of candoxatrilat was performed using a bio-assay dependent upon the ability of neutral endopeptidase to hydrolyse %C-hippuryl-phenylalanyl-arginine to hippuric acid and …
Number of citations: 199 journals.lww.com
A Fuglsang, D Nilsson, NCB Nyborg - Journal of enzyme inhibition …, 2003 - Taylor & Francis
… (angiotensin I-like substrate for ACE) was from Sigma and hippuryl-phenylalanyl-arginine (bradykinin-like substrate for ACE) was from Bachem AG (Bubendorf, Switzerland). …
Number of citations: 61 www.tandfonline.com
RM Angus, MJ McCallum, JE Nally… - European Respiratory …, 1994 - Eur Respiratory Soc
… at -20C and candoxatrilat, the active metabolite of candoxatril, was later estimated using an assay dependent on the ability of NEP to hydrolyse 14C-hippuryl-phenylalanylarginine to …
Number of citations: 5 erj.ersjournals.com
B KAYE*, CJ Brearley, NJ Cussans, M Herron… - Xenobiotica, 1997 - Taylor & Francis
… comprised appropriately diluted plasma or urine samples (100 l l), Hepes buåer (100 l l), enzyme preparation (100 l l) and a solution of [glycine-1-" % C]-hippuryl-phenylalanyl-arginine …
Number of citations: 31 www.tandfonline.com
RD Minshall - 1997 - search.proquest.com
The goal of our research was to understand better the mechanism behind the clinical benefits of angiotensin I converting enzyme (ACE) inhibitors, used by now in 5-10 million people …
Number of citations: 3 search.proquest.com
AZ Rónai - 2004 - search.proquest.com
3.1. Chapter 1. Critical overview of the use of isolated organs in opioid research 3.2. Chapter 2. Pharmacological characterisation of enkephalins, β-endorphin and its fragments …
Number of citations: 8 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.